3-chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-Chloro-4-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methoxy)pyridine is a synthetic organic compound that finds use in various scientific fields. It's a complex molecule, characterized by the presence of several functional groups, including a chloropyridine, a piperidine linked to a thiazole with a trifluoromethyl group, and a methoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesize the thiazole ring by reacting appropriate thioamide with alpha-halocarbonyl compounds.
Step 2: Introduce the trifluoromethyl group via nucleophilic substitution.
Step 3: Create the piperidine moiety through hydrogenation of corresponding pyridine derivatives.
Step 4: Form the chloropyridine ring using chlorination reagents like N-chlorosuccinimide.
Step 5: Link the piperidine-thiazole segment to chloropyridine through an etherification reaction.
Industrial Production Methods: The industrial production focuses on optimizing yields and cost-effectiveness, often employing continuous flow processes and catalysis to speed up the reactions and improve purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Due to the chlorine and methoxy groups, it undergoes electrophilic and nucleophilic substitutions.
Oxidation and Reduction: Functional groups can be selectively oxidized or reduced depending on the desired transformation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Major Products:
Various derivatives formed via substitution on the pyridine or piperidine rings, oxidation products of the thiazole ring.
Scientific Research Applications
Chemistry: Utilized as a building block for synthesizing more complex molecules. Biology: Investigated for its potential as a bioactive compound, possibly influencing enzyme functions or receptor activities. Medicine: Explored for its therapeutic potential in designing drugs targeting specific receptors or biological pathways. Industry: Used in the synthesis of specialty chemicals, agrochemicals, or as intermediates in manufacturing processes.
Mechanism of Action
Mechanism: Interaction with molecular targets like enzymes or receptors, modulating their activity. Pathways: Engages in binding interactions, altering signaling pathways or biochemical reactions.
Comparison with Similar Compounds
3-Chloro-4-methoxypyridine
4-(Trifluoromethyl)thiazole derivatives
Uniqueness:
There's your detailed rundown of the compound. It's got an intriguing mix of functionalities that open up a lot of possibilities! What caught your interest in this particular molecule?
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3OS/c16-11-7-20-4-1-12(11)23-8-10-2-5-22(6-3-10)14-21-13(9-24-14)15(17,18)19/h1,4,7,9-10H,2-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYORLFLUYYYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC(=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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